Nitrosotriethylurea

描述

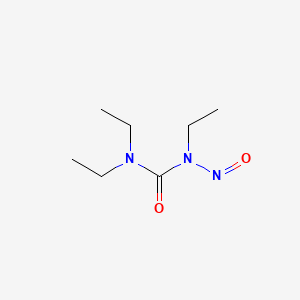

Nitrosotriethylurea (CAS: 50285-70-6), also known as N-nitrosotriethylurea, is a nitrosoalkylurea compound with the molecular formula C₇H₁₅N₃O₂ . Structurally, it consists of a urea backbone substituted with three ethyl groups and a nitroso (-NO) functional group. This compound is notable for its carcinogenic properties, particularly in experimental models. Studies on Syrian golden hamsters demonstrated that this compound induces papillomas or carcinomas of the nonglandular stomach in high incidence (70% or more) and hemangiosarcomas of the spleen .

属性

CAS 编号 |

50285-70-6 |

|---|---|

分子式 |

C7H15N3O2 |

分子量 |

173.21 g/mol |

IUPAC 名称 |

1,1,3-triethyl-3-nitrosourea |

InChI |

InChI=1S/C7H15N3O2/c1-4-9(5-2)7(11)10(6-3)8-12/h4-6H2,1-3H3 |

InChI 键 |

LWOSYGXHFHQJAG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)N(CC)N=O |

规范 SMILES |

CCN(CC)C(=O)N(CC)N=O |

其他CAS编号 |

50285-70-6 |

同义词 |

N,N-diethyl-N'-ethyl-N'-nitrosourea N-nitrosotriethylurea triethylnitrosourea |

产品来源 |

United States |

相似化合物的比较

Key Observations:

Potency: Nitrosoethylurea is the most potent carcinogen in this class, followed by this compound and nitroso-N-ethylurethan, which show comparable efficacy .

Structural Impact: The presence of hydroxyethyl groups (e.g., nitroso-2-hydroxyethylurea) reduces carcinogenic activity, likely due to altered metabolic pathways or solubility. Cyclic structures like nitrosooxazolidone exhibit the lowest tumorigenicity .

Mechanistic and Toxicological Contrasts

- Metabolic Activation : Nitroso compounds require metabolic activation to form reactive electrophiles (e.g., alkylating agents) that damage DNA. The ethyl groups in this compound may enhance alkylation efficiency compared to bulkier substituents .

- Mutagenicity : this compound has demonstrated mutagenic activity in bacterial assays (e.g., Salmonella mutagenicity test at 1 µg/plate) , whereas nitrosooxazolidone lacks such data.

Comparative Data from In Vivo Studies

Critical Analysis of Research Findings

- Consistencies: All nitrosoalkylureas consistently induce stomach and spleen tumors in hamsters, emphasizing the role of the nitroso moiety in carcinogenesis .

- Contradictions : While this compound and nitroso-N-ethylurethan share similar tumor profiles, the latter’s carbamate structure prevents splenic hemangiosarcomas, suggesting backbone-dependent toxicity .

- Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, tissue distribution) for this compound compared to nitrosoethylurea hinder mechanistic clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。